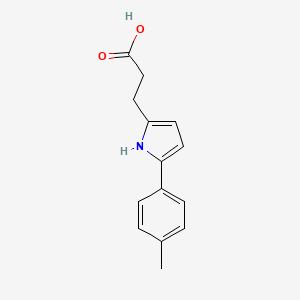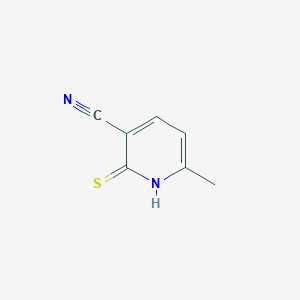
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound’s structure consists of a benzimidazole ring substituted with a methoxy group at the 5-position and an amine group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine, the benzimidazole core is formed by reacting with a suitable carboxylic acid or its derivatives under acidic conditions.
- For example, o-phenylenediamine can be reacted with methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid to yield 5-methoxybenzimidazole.
-
Substitution Reaction:
- The 5-methoxybenzimidazole is then subjected to a substitution reaction with a halogenated phenylamine derivative.
- This can be achieved by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure, converting them to amines or alcohols, respectively.
Substitution: The amine group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products:
- Oxidation of the methoxy group can yield quinone derivatives.
- Reduction of nitro groups can produce corresponding amines.
- Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
- It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- In biological research, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Medicine:
- The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry:
- It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
Molecular Targets and Pathways:
- The exact mechanism of action of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine depends on its specific application.
- In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
- The compound’s methoxy and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-cyclohexylamine
- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-methylamine
- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-ethylamine
Uniqueness:
- The presence of the phenylamine group in 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine distinguishes it from other similar compounds, providing unique electronic and steric properties.
- This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Propriétés
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKSLMDWRZRAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354838 |
Source


|
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366012-74-0 |
Source


|
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
